

Application Notes and Protocols: 3,4-Dimethoxy-5-hydroxybenzaldehyde in Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dimethoxy-5-hydroxybenzaldehyde

Cat. No.: B129565

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-5-hydroxybenzaldehyde, a substituted aromatic aldehyde, is a valuable building block in pharmaceutical chemistry. Its unique substitution pattern, featuring methoxy and hydroxyl groups, provides multiple reactive sites for the synthesis of complex molecules and serves as a key intermediate in the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and an overview of the biological activities associated with compounds derived from this versatile scaffold.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3,4-Dimethoxy-5-hydroxybenzaldehyde** is presented in the table below.

Property	Value	Reference
CAS Number	29865-90-5	[1] [2] [3]
Molecular Formula	C ₉ H ₁₀ O ₄	[1] [2]
Molecular Weight	182.17 g/mol	[1] [2] [3]
Appearance	Powder	[3]
Melting Point	67-69 °C	[3]
Boiling Point	177-180 °C at 12 mmHg	[3]
Solubility	5.5 g/L in water at 25 °C	[2]

Applications in Pharmaceutical Synthesis

3,4-Dimethoxy-5-hydroxybenzaldehyde is a key starting material and intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential in several therapeutic areas.

Intermediate for Endothelin Antagonists

This aldehyde serves as a crucial intermediate in the synthesis of novel hydroxybutenolide compounds which have been investigated as endothelin antagonists.[\[4\]](#) Endothelin and its receptors are implicated in vasoconstriction and cell proliferation, and their antagonists are explored for the treatment of cardiovascular diseases such as pulmonary hypertension.

Precursor for Bioactive Heterocyclic Compounds

The aldehyde functional group readily undergoes condensation and cyclization reactions to form a variety of heterocyclic scaffolds. While specific examples starting from **3,4-dimethoxy-5-hydroxybenzaldehyde** are not extensively documented in the provided results, the closely related 3,4,5-trimethoxybenzaldehyde is widely used to synthesize pyrazolines, flavonoids, and other heterocycles with demonstrated anticancer and antimicrobial properties.[\[5\]](#) This suggests a high potential for **3,4-dimethoxy-5-hydroxybenzaldehyde** in generating novel heterocyclic drug candidates.

Scaffold for Exploring Antioxidant and Anti-inflammatory Activities

Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the benzaldehyde ring in this molecule suggests its potential as a scaffold for developing antioxidant agents. For instance, the related compound 3,4,5-trihydroxybenzaldehyde has been shown to possess significant radical scavenging activity.[\[6\]](#)[\[7\]](#) Furthermore, various hydroxybenzaldehyde derivatives have demonstrated anti-inflammatory effects by modulating signaling pathways such as NF-κB.[\[8\]](#)[\[9\]](#)

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of compounds derived from substituted benzaldehydes, which can be adapted for **3,4-Dimethoxy-5-hydroxybenzaldehyde**.

Protocol 1: Synthesis of a Chalcone Derivative (Claisen-Schmidt Condensation)

Chalcones are important intermediates for various heterocyclic compounds and have shown a wide range of biological activities, including anticancer and anti-inflammatory effects.[\[5\]](#)[\[10\]](#)

Materials:

- **3,4-Dimethoxy-5-hydroxybenzaldehyde**
- An appropriate acetophenone (e.g., 4'-hydroxyacetophenone)
- Sodium hydroxide (NaOH)
- Ethanol
- Hydrochloric acid (HCl)
- Distilled water

Procedure:

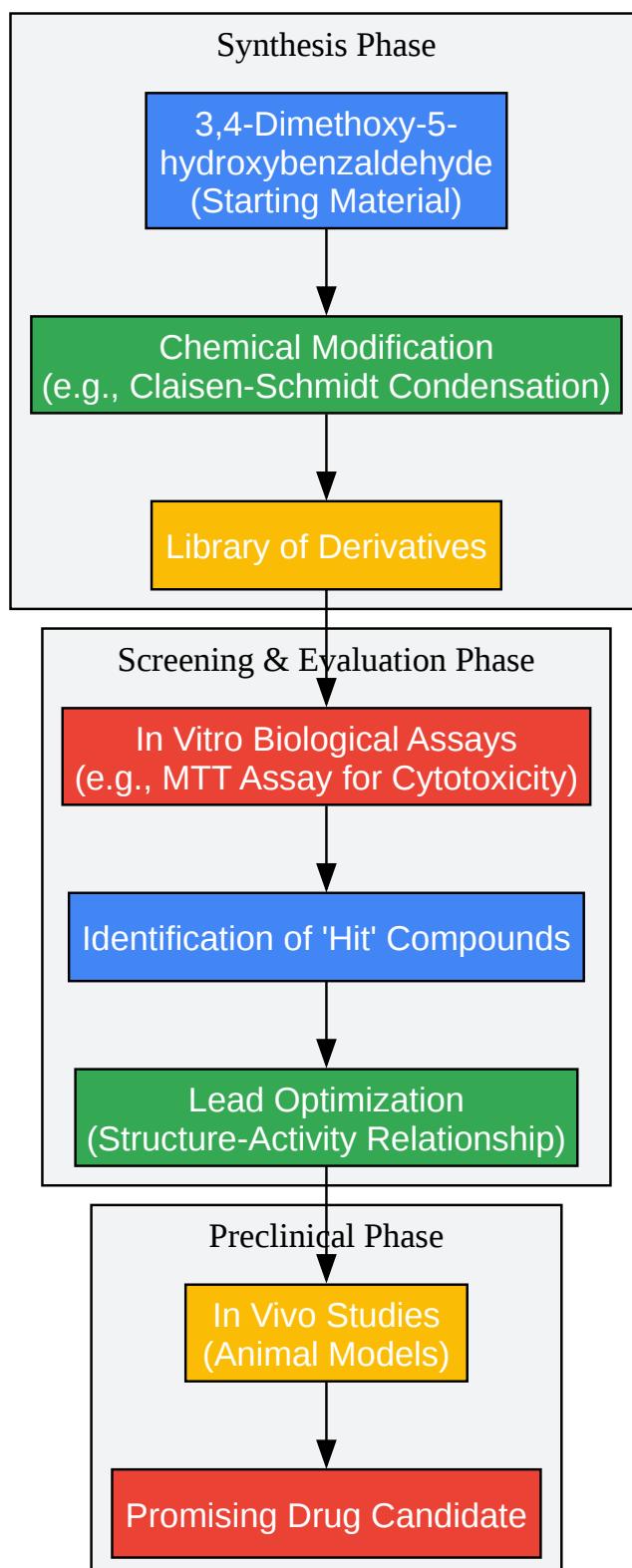
- Prepare a solution of sodium hydroxide in water.
- Dissolve the acetophenone derivative in ethanol in a flask.
- Cool the ethanolic solution to 0°C using an ice bath and add the NaOH solution dropwise with stirring.
- Add **3,4-Dimethoxy-5-hydroxybenzaldehyde** to the reaction mixture.
- Allow the mixture to warm to room temperature and stir for 24 hours.
- Pour the reaction mixture into ice-cold water and acidify with HCl to a pH of 3-4 to precipitate the chalcone.^[5]
- Collect the precipitate by filtration, wash with cold water, and dry.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of synthesized compounds by measuring their effect on cell viability.^{[10][11][12]}

Materials:

- Human cancer cell line (e.g., MCF-7 for breast cancer)
- Synthesized derivative of **3,4-Dimethoxy-5-hydroxybenzaldehyde**
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Microplate reader

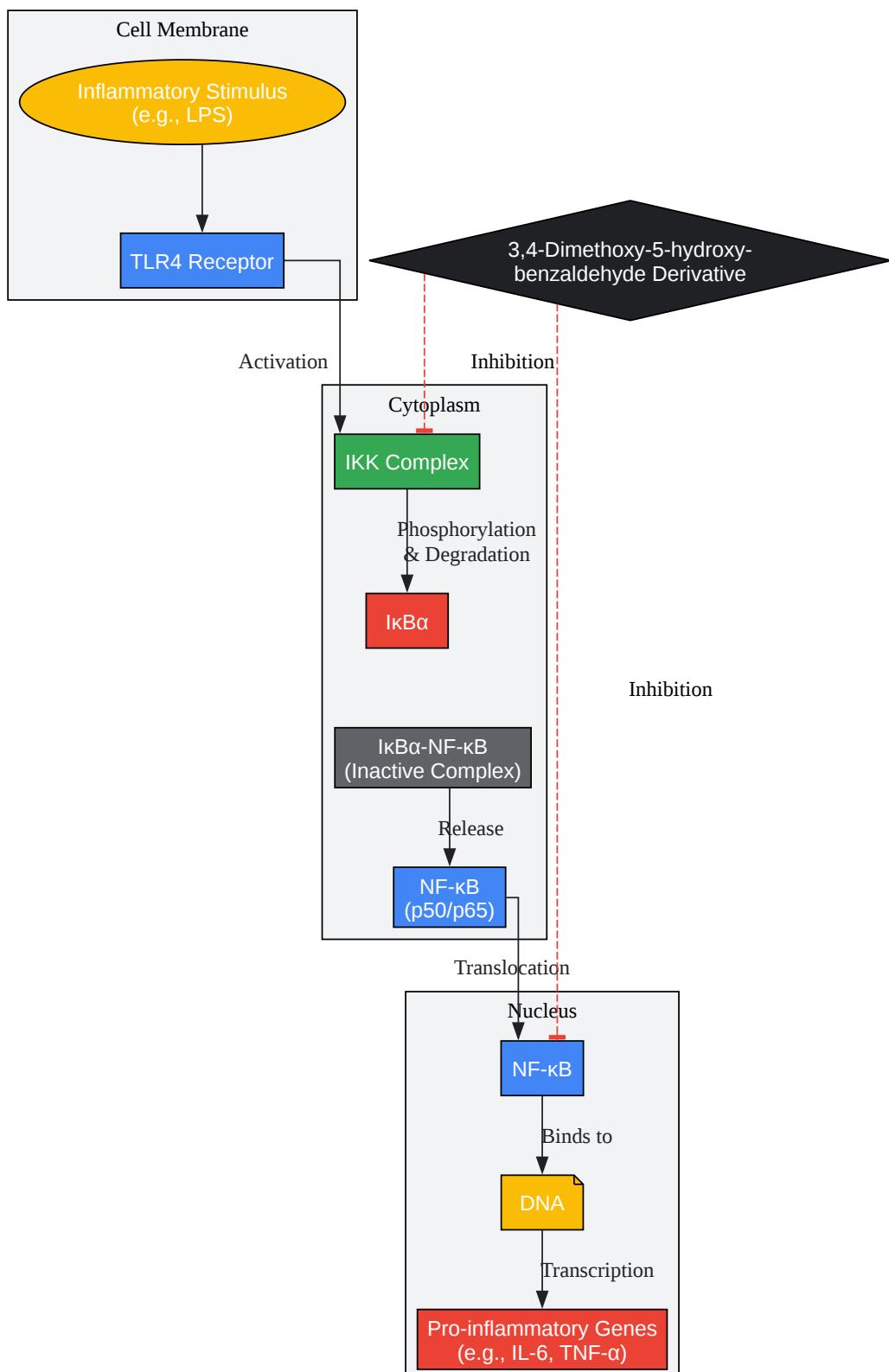

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[12]
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[11][12]
- MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11][12]
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[10][12]

Visualizations

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the synthesis and evaluation of potential drug candidates starting from **3,4-Dimethoxy-5-hydroxybenzaldehyde**.



[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and evaluation of drug candidates.

Potential Anti-inflammatory Signaling Pathway

Derivatives of hydroxybenzaldehydes have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates this potential mechanism of action.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dimethoxy-5-hydroxybenzaldehyde | C9H10O4 | CID 141513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethoxy-5-hydroxybenzaldehyde(29865-90-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 3,4-二甲氧基-5-羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Hydroxyvanillin | 3934-87-0 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. "Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geu" by J.B. Kim, J.B. Kim et al. [jfda-online.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 3,4-Dimethoxy-5-hydroxybenzaldehyde in Pharmaceutical Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129565#application-of-3-4-dimethoxy-5-hydroxybenzaldehyde-in-pharmaceutical-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com